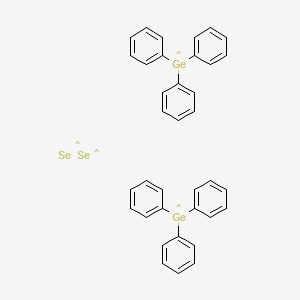
Diselane-1,2-diyl--triphenylgermyl (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diselane-1,2-diyl–triphenylgermyl (1/2) is a compound that features a unique combination of selenium and germanium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diselane-1,2-diyl–triphenylgermyl (1/2) typically involves the reaction of triphenylgermanium chloride with disodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Diselane-1,2-diyl–triphenylgermyl (1/2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Diselane-1,2-diyl–triphenylgermyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted triphenylgermanium compounds.
科学的研究の応用
Diselane-1,2-diyl–triphenylgermyl (1/2) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other organogermanium compounds.
作用機序
The mechanism of action of Diselane-1,2-diyl–triphenylgermyl (1/2) involves its interaction with cellular components. The selenium atoms in the compound can form reactive intermediates that interact with cellular proteins and DNA, leading to apoptosis in cancer cells . The compound’s antimicrobial properties are attributed to its ability to chelate metal ions and disrupt bacterial cell membranes .
類似化合物との比較
Similar Compounds
2,2’-Dipyridyl diselane: Known for its metal chelating and antimicrobial properties.
1,2-Bis(2-bromobenzyl)diselane:
Uniqueness
Diselane-1,2-diyl–triphenylgermyl (1/2) is unique due to the presence of both selenium and germanium atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61104-44-7 |
|---|---|
分子式 |
C36H30Ge2Se2 |
分子量 |
765.8 g/mol |
InChI |
InChI=1S/2C18H15Ge.Se2/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2/h2*1-15H; |
InChIキー |
XRZZIEGYYDWXGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Se][Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















